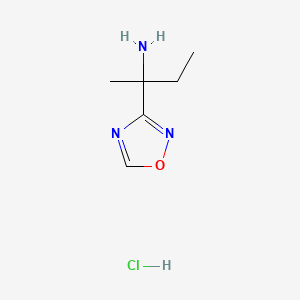

2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride

説明

2-(1,2,4-Oxadiazol-3-yl)butan-2-amine hydrochloride is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a branched butan-2-amine group, which is protonated as a hydrochloride salt. The 1,2,4-oxadiazole moiety is a nitrogen- and oxygen-containing aromatic ring known for its metabolic stability and role in medicinal chemistry, particularly in drug candidates targeting neurological disorders or inflammation .

Its synthesis likely involves cyclization reactions of amidoximes or coupling of nitrile derivatives with hydroxylamine, followed by salt formation with hydrochloric acid.

特性

分子式 |

C6H12ClN3O |

|---|---|

分子量 |

177.63 g/mol |

IUPAC名 |

2-(1,2,4-oxadiazol-3-yl)butan-2-amine;hydrochloride |

InChI |

InChI=1S/C6H11N3O.ClH/c1-3-6(2,7)5-8-4-10-9-5;/h4H,3,7H2,1-2H3;1H |

InChIキー |

IOGYUQAVSJOMFF-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(C1=NOC=N1)N.Cl |

製品の起源 |

United States |

準備方法

Amidoxime and Acid Derivative Cyclization

- The classical method involves condensation of an amidoxime with an acid chloride or acid anhydride to form the 1,2,4-oxadiazole ring. This method, first reported by Tiemann and Krüger, is widely used but has limitations such as the availability and toxicity of amidoxime precursors and harsh reaction conditions.

- Amidoximes are typically prepared by reacting substituted nitriles with hydroxylamine. The amidoxime then reacts with acid derivatives to afford the oxadiazole ring via cyclodehydration.

- Catalysts like tetrabutylammonium fluoride (TBAF) or pyridine can improve yields and reaction efficiency.

- Recent advances include one-pot syntheses using ester substrates and superbase media (e.g., NaOH/DMSO) or activation of carboxylic acids with Vilsmeier reagents, which offer milder conditions and simpler purification.

1,3-Dipolar Cycloaddition

- Another approach involves 1,3-dipolar cycloaddition between nitrile oxides and nitriles, forming the oxadiazole ring. This method can be catalyzed by platinum(IV) complexes but often suffers from poor yields, solubility issues, and expensive catalysts.

Specific Preparation of 2-(1,2,4-Oxadiazol-3-yl)butan-2-amine Hydrochloride

While direct literature on this exact hydrochloride salt is limited, the preparation can be inferred by adapting known synthetic routes for 1,2,4-oxadiazole derivatives with butan-2-amine substitution, followed by salt formation.

Synthesis of 2-(1,2,4-Oxadiazol-3-yl)butan-2-amine

Step 1: Amidoxime Preparation

The amidoxime intermediate corresponding to the butan-2-amine side chain is synthesized by reacting the appropriate nitrile (e.g., 3-cyanobutan-2-amine or its protected derivative) with hydroxylamine hydrochloride under basic conditions.Step 2: Cyclization to 1,2,4-Oxadiazole

The amidoxime is then reacted with an acid chloride or ester derivative to form the 1,2,4-oxadiazole ring. For the butan-2-amine moiety, the acid derivative would be a suitable carboxylic acid or ester that matches the desired substitution pattern.Step 3: Purification

The crude product is purified by recrystallization or chromatographic methods, depending on the scale and purity requirements.

Formation of Hydrochloride Salt

- The free base amine 2-(1,2,4-oxadiazol-3-yl)butan-2-amine is converted to its hydrochloride salt by treatment with dry hydrogen chloride gas or by reaction with hydrochloric acid in an appropriate solvent such as ethanol or ethereal solvents.

- This salt formation enhances the compound’s stability, solubility, and handling properties.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidoxime formation | Nitrile + NH2OH·HCl, base (NaOH), aqueous/MeOH | 70-85 | Mild conditions, aqueous medium |

| Cyclization | Amidoxime + acid chloride/ester, pyridine or TBAF catalyst, 60-80°C | 60-90 | One-pot methods offer better yields |

| Hydrochloride salt formation | Dry HCl gas or HCl in solvent, room temp | >95 | Salt formation is straightforward |

Yields and conditions are adapted from general 1,2,4-oxadiazole synthesis literature and patent disclosures.

Advantages and Challenges in Preparation

Advantages

- The amidoxime-acid derivative cyclization is a well-established, scalable method suitable for large-scale synthesis.

- One-pot and mild-condition methods reduce purification steps and improve safety.

- Hydrochloride salt formation is a standard pharmaceutical practice enhancing compound properties.

Challenges

- Amidoxime intermediates can be sensitive and sometimes require toxic reagents for preparation.

- Harsh acidic conditions for BOC deprotection or salt formation can cause decomposition, especially in sensitive oxadiazole derivatives.

- Purification may require chromatographic techniques if impurities or side products form.

化学反応の分析

Types of Reactions

2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.

科学的研究の応用

2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

作用機序

The mechanism of action of 2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. For example, some oxadiazole derivatives are known to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . Additionally, oxadiazoles can disrupt bacterial membranes and interfere with siderophore biosynthesis, leading to bacterial cell death .

類似化合物との比較

Structural and Physicochemical Properties

The following table compares key parameters of 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride with structurally related analogs:

*Inferred based on structural analogs.

Key Observations:

Substituents on Oxadiazole: The target compound lacks substituents on the oxadiazole ring, unlike the 5-propyl and 5-methoxy derivatives . The absence of substituents in the target compound may simplify synthesis but limit metabolic stability compared to substituted analogs.

Amine Position and Chain Length: The butan-2-amine group in the target compound introduces a longer carbon chain compared to the propan-2-amine () and ethan-1-amine () derivatives. Longer chains can increase steric bulk, affecting binding affinity to biological targets.

Molecular Weight and Solubility :

- The target compound’s inferred molecular weight (~193.65 g/mol) places it between smaller ethan-1-amine derivatives and bulkier propyl-substituted analogs. Lower molecular weight correlates with better solubility, but hydrochloride salt formation mitigates this by enhancing crystallinity.

生物活性

2-(1,2,4-Oxadiazol-3-yl)butan-2-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the molecular formula C6H11N3O and is classified as an oxadiazole derivative. Its structure includes a 1,2,4-oxadiazole ring, which is known for imparting various biological properties to compounds. The hydrochloride form enhances solubility and bioavailability.

The biological activities of 2-(1,2,4-Oxadiazol-3-yl)butan-2-amine hydrochloride can be linked to several mechanisms:

- Anticancer Activity : Compounds containing oxadiazole moieties have shown promise in anticancer research. For example, related oxadiazole derivatives have demonstrated the ability to inhibit tubulin polymerization and disrupt microtubule dynamics, leading to apoptosis in cancer cells .

- Cholinesterase Inhibition : Some oxadiazole derivatives have been studied for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

- Neuroprotective Effects : Certain derivatives exhibit neuroprotective properties by inhibiting oxidative stress and amyloid-beta aggregation, which are significant factors in neurodegeneration .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to 2-(1,2,4-Oxadiazol-3-yl)butan-2-amine hydrochloride. Below are notable findings:

Discussion

The diverse biological activities of 2-(1,2,4-Oxadiazol-3-yl)butan-2-amine hydrochloride suggest its potential as a lead compound in drug development. Its ability to inhibit key enzymes related to neurodegenerative diseases and its anticancer properties highlight its versatility.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To validate the efficacy and safety of the compound.

- Structure-Aactivity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

- Mechanistic Studies : To elucidate the precise pathways through which these compounds exert their effects.

Q & A

Q. How is 2-(1,2,4-Oxadiazol-3-yl)butan-2-amine hydrochloride synthesized, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting with oxadiazole precursors. Key reagents include oxidizing agents (e.g., potassium permanganate) and nucleophiles for substitution reactions. For example, cyclobutyl oxadiazole derivatives are synthesized via reflux with substituted benzaldehyde in ethanol under acidic conditions (5 drops glacial acetic acid), followed by solvent evaporation and filtration . Temperature control (e.g., reflux at 80–100°C) and solvent selection (e.g., absolute ethanol) are critical to minimize side reactions and maximize yield.

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for structural confirmation. For purity assessment, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard. Mass spectrometry (MS) provides molecular weight verification. PubChem-derived spectral data (e.g., InChIKey: JIRPEYLWMZWEPH-UHFFFAOYSA-N) can validate synthetic outcomes .

Q. What physicochemical properties influence its handling in laboratory settings?

Key properties include solubility in polar solvents (e.g., water, ethanol), stability under ambient conditions, and hygroscopicity. The hydrochloride salt form enhances solubility but may require desiccation during storage. Thermal stability (melting/boiling points) should be characterized via Differential Scanning Calorimetry (DSC) to guide experimental protocols .

Q. What safety protocols mitigate exposure risks during handling?

Use personal protective equipment (PPE), including nitrile gloves and goggles. In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Emergency protocols mandate consultation with a physician and provision of safety data sheets (SDS). Avoid oral ingestion and ensure proper ventilation in workspaces .

Advanced Research Questions

Q. What in vitro assays elucidate the compound’s interaction with biological targets like enzymes or receptors?

Cell-free enzymatic assays (e.g., kinase inhibition) and receptor-binding studies (e.g., radioligand displacement) are primary methods. For example, fluorogenic substrates can quantify protease inhibition. Cell-based assays (e.g., apoptosis induction via Caspase-3 activation) may reveal anticancer mechanisms . Dose-response curves and IC₅₀ calculations are critical for potency assessment.

Q. How can researchers address bioactivity data discrepancies across studies?

Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or cell line specificity. Reproducibility requires standardized protocols (e.g., ISO guidelines) and cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. functional assays). Meta-analyses of published data can identify confounding variables .

Q. What methodologies assess environmental persistence and ecotoxicological effects?

Environmental fate studies include biodegradation assays (OECD 301) and soil adsorption experiments. Ecotoxicity is evaluated via Daphnia magna or Danio rerio models. Computational tools (e.g., EPI Suite) predict bioaccumulation potential. Long-term ecological risk assessments require multi-compartment modeling (air, water, soil) .

Q. How can QSAR models predict the biological activity of derivatives?

Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors (e.g., logP, polar surface area) and machine learning algorithms (e.g., Random Forest). Training datasets should include analogs like 2-(1,3-thiazol-2-yl)butan-2-amine hydrochloride (PubChem ID: 54594934) to validate predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。